1-[1-(4-Bromophenyl)propyl]piperazine
CAS No.: 512164-50-0
Cat. No.: VC5029293
Molecular Formula: C13H19BrN2
Molecular Weight: 283.213
* For research use only. Not for human or veterinary use.
![1-[1-(4-Bromophenyl)propyl]piperazine - 512164-50-0](/images/structure/VC5029293.png)
Specification
CAS No. | 512164-50-0 |
---|---|
Molecular Formula | C13H19BrN2 |
Molecular Weight | 283.213 |
IUPAC Name | 1-[1-(4-bromophenyl)propyl]piperazine |
Standard InChI | InChI=1S/C13H19BrN2/c1-2-13(16-9-7-15-8-10-16)11-3-5-12(14)6-4-11/h3-6,13,15H,2,7-10H2,1H3 |
Standard InChI Key | YSGSLACFKQEPAR-UHFFFAOYSA-N |
SMILES | CCC(C1=CC=C(C=C1)Br)N2CCNCC2 |
Introduction
Chemical Structure and Molecular Characteristics
Structural Elucidation
The compound’s IUPAC name, 1-[1-(4-bromophenyl)propyl]piperazine, reflects its branched alkyl chain connecting the piperazine ring to the para-brominated benzene group. The SMILES notation delineates its topology: a propane backbone () bonded to both the piperazine nitrogen and the 4-bromophenyl group . The InChIKey serves as a unique identifier for database retrieval .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 283.21 g/mol | |
SMILES | CCC(C1=CC=C(C=C1)Br)N2CCNCC2 | |
InChIKey | YSGSLACFKQEPAR-UHFFFAOYSA-N |
Stereochemical Considerations
The propyl chain introduces conformational flexibility, enabling the molecule to adopt multiple low-energy conformers. Computational models predict that the gauche conformation of the propyl group minimizes steric hindrance between the piperazine ring and the bromophenyl moiety . X-ray crystallography data, though currently unavailable, would clarify solid-state packing and hydrogen-bonding interactions.
Synthesis and Manufacturing
Hypothetical Pathway:
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Alkylation of Piperazine: React piperazine with 1-(4-bromophenyl)propyl bromide in a polar aprotic solvent (e.g., DMF) under reflux.
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Purification: Isolate the product via column chromatography or recrystallization.
Industrial Production
American Elements offers 1-[1-(4-bromophenyl)propyl]piperazine in bulk quantities, with purities up to 99.999% . The manufacturing process likely involves large-scale alkylation followed by crystallization. Packaging options include palletized drums and argon-sealed containers for air-sensitive handling .
Physical and Chemical Properties
Physicochemical Profile
The compound is described as a white to off-white powder with a melting point and solubility data currently unreported . Its lipophilicity, inferred from the bromophenyl group, suggests moderate solubility in organic solvents like dichloromethane or ethyl acetate.
Stability and Reactivity
The bromine atom renders the compound susceptible to nucleophilic aromatic substitution, enabling derivatization at the para position. Piperazine’s secondary amines may participate in condensation or acylation reactions, expanding its utility as a synthetic intermediate .
Analytical and Characterization Data
Spectroscopic Methods
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NMR: Expected signals include a singlet for the piperazine protons (δ 2.5–3.0 ppm) and a doublet for the aromatic protons (δ 7.4–7.6 ppm).
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Mass Spectrometry: A molecular ion peak at m/z 283.21 confirms the molecular weight .
Chromatography
Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is recommended for purity analysis .
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